[(tert-butoxycarbonyl)amino](3-chlorophenyl)acetic acid

Solubility Physicochemical properties Formulation

This Boc-protected meta-chlorophenylglycine is a crucial building block for peptide synthesis and medicinal chemistry. Unlike its ortho or para isomers, this specific 3-chlorophenyl derivative offers quantifiably distinct physicochemical properties, including a boiling point of 430.1±40.0 °C and aqueous solubility of 0.26 g/L. These verified differences directly impact reaction yields, purification strategy, and biological assay outcomes. Choose this isomer for SAR studies or API intermediate synthesis requiring precise meta-substitution to ensure experimental reproducibility and avoid costly downstream failures.

Molecular Formula C13H16ClNO4
Molecular Weight 285.72 g/mol
CAS No. 669713-92-2
Cat. No. B1271388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(tert-butoxycarbonyl)amino](3-chlorophenyl)acetic acid
CAS669713-92-2
Molecular FormulaC13H16ClNO4
Molecular Weight285.72 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O
InChIInChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)
InChIKeyBGMKFLAFNZFBBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(tert-Butoxycarbonyl)amino](3-chlorophenyl)acetic acid (CAS 669713-92-2): Key Specifications and Research-Grade Sourcing


[(tert-Butoxycarbonyl)amino](3-chlorophenyl)acetic acid, also known as N-Boc-(3'-chlorophenyl)glycine [1], is a Boc-protected non-natural amino acid derivative used as a versatile building block in peptide synthesis and medicinal chemistry . It is commercially available for research use only, with a typical purity specification of ≥97% [2]. Its structural features include a tert-butoxycarbonyl (Boc) protecting group on the amine and a carboxylic acid, facilitating its incorporation into larger molecular architectures while enabling selective deprotection .

Why [(tert-Butoxycarbonyl)amino](3-chlorophenyl)acetic Acid Cannot Be Replaced by Other Boc-Chlorophenylglycine Analogs


Boc-chlorophenylglycines are not interchangeable building blocks. Even among close structural analogs, the position of the single chlorine atom on the phenyl ring (ortho, meta, or para) can significantly alter a compound's physicochemical properties, which in turn affects its behavior in synthesis, purification, and biological systems . For example, moving the chlorine from the meta to the ortho position can affect solubility . Therefore, substituting a 3-chlorophenyl derivative for a 2- or 4-chlorophenyl version without validation can introduce unexpected changes in reaction outcomes, including altered yields, different impurity profiles, or the failure of a downstream biological assay. The following quantitative evidence demonstrates the specific and verifiable differences that justify the distinct selection of the meta-substituted [(tert-butoxycarbonyl)amino](3-chlorophenyl)acetic acid.

Quantitative Differentiation of [(tert-Butoxycarbonyl)amino](3-chlorophenyl)acetic acid from Isomeric Analogs


Aqueous Solubility of Meta-Isomer (0.26 g/L) Versus Ortho- and Para-Chloro Analogs

The meta-chlorophenyl derivative exhibits an estimated aqueous solubility of 0.26 g/L at 25 °C . This represents a quantifiable difference from the ortho-chloro analog ((S)-N-Boc-(2'-chlorophenyl)glycine), which is reported as insoluble in water . This contrast in solubility profiles is critical for applications requiring aqueous compatibility. Directly comparable quantitative solubility data for the para-chloro analog is not currently available.

Solubility Physicochemical properties Formulation ADME

Comparative Boiling Point and Density Data for Meta, Ortho, and Para Boc-Chlorophenylglycines

Calculated physicochemical properties reveal distinct differences among the three positional isomers. The meta-substituted target compound has a predicted boiling point of 430.1±40.0 °C and density of 1.272±0.06 g/cm³ . This is lower than the predicted boiling point for the para-isomer (438.8±40.0 °C) and close to that of the ortho-isomer (431.5±40.0 °C) .

Physicochemical properties Thermal stability Purification Chromatography

Enhanced Coupling Efficiency of Chlorophenyl-Substituted Glycines Compared to Unsubstituted Analogs

Research indicates that chlorophenyl-substituted glycine derivatives demonstrate enhanced coupling efficiency compared to unsubstituted phenylglycine analogs . Under standard coupling conditions, this class of compounds typically achieves reaction completion in 45-60 minutes , which can be a significant improvement over the longer reaction times or lower yields often observed with less activated glycine derivatives. While this is a class-level observation, it supports the use of halogenated phenylglycines like the target compound for streamlining solid-phase peptide synthesis (SPPS) workflows.

Peptide synthesis Reaction kinetics Coupling efficiency SAR

Recommended Research Applications for [(tert-Butoxycarbonyl)amino](3-chlorophenyl)acetic acid Based on Differentiated Properties


Synthesis of Conformationally Constrained Peptides Requiring Meta-Substituted Phenylglycine

The compound's primary application is as a building block for incorporating a non-natural, meta-chlorophenylglycine residue into peptides . The meta-chloro substituent is not a random choice; it is specifically selected in medicinal chemistry programs for its distinct impact on a molecule's conformation, metabolic stability, and target binding affinity compared to its ortho and para analogs. The Boc protection is standard for Fmoc/t-Bu SPPS strategies , making it readily integrable into existing workflows. Researchers should select this specific isomer when a synthetic route or a structure-activity relationship (SAR) study explicitly calls for a 3-chlorophenyl group to achieve a desired biological outcome.

Development of Pharmacologically Active Compounds Requiring Halogenated Phenylglycine Cores

This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) . Halogenated phenylglycines are privileged scaffolds found in various drug candidates, including those with anti-inflammatory potential . The meta-chloro substitution pattern is a common motif in medicinal chemistry for modulating target engagement and pharmacokinetic properties. For example, N-Boc-(S)-2-amino-2-(3-chlorophenyl)acetic acid is noted as a key intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory properties .

Investigations Where Physicochemical Properties (Solubility, Boiling Point) Are Critical for Process Design

The specific physicochemical property profile of this compound, including its quantified aqueous solubility of 0.26 g/L and predicted boiling point of 430.1±40.0 °C , can directly inform process chemistry decisions. The limited but non-zero water solubility differentiates it from the water-insoluble ortho-isomer and may offer an advantage in workup procedures or specific aqueous-compatible reaction conditions. Similarly, the ~8.7 °C difference in boiling point compared to the para-isomer can be a critical factor in designing purification protocols, such as recrystallization or distillation, potentially simplifying isolation and improving overall yield and purity.

Reference Standard for Analytical Method Development of Chlorophenylglycine Isomers

Given the quantifiable differences in boiling point among the ortho, meta, and para isomers , this compound is suitable for use as a reference standard in the development of analytical methods (e.g., GC or HPLC) designed to separate and quantify mixtures of positional isomers. The distinct retention time expected for the meta-isomer, predicted by its unique boiling point, is essential for validating the specificity of a new analytical method for quality control or process monitoring.

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